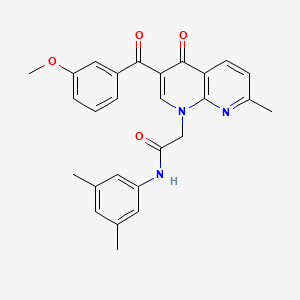

![molecular formula C23H21ClN2O3S B2455273 3-(3-Chlorbenzyl)-7-(3,4-Diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 1206990-38-6](/img/structure/B2455273.png)

3-(3-Chlorbenzyl)-7-(3,4-Diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

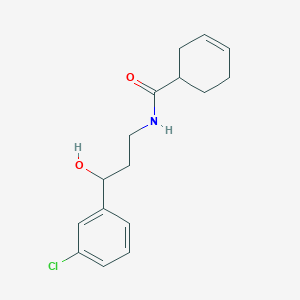

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves the reaction of certain starting materials in the presence of a catalyst . For example, one method involves the reaction of ethyl 3-alkyl (aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. This core can be functionalized with various substituents to create a wide range of compounds with different properties .Wirkmechanismus

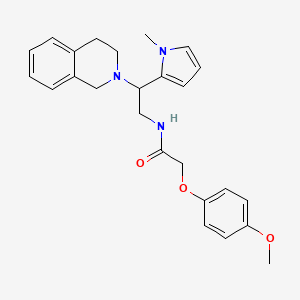

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . This suggests that the compound may have good bioavailability and is able to reach its target in the bacteria.

Result of Action

The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . This is due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis . This could potentially influence the efficacy of the compound.

Vorteile Und Einschränkungen Für Laborexperimente

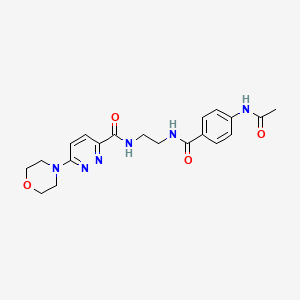

One advantage of using 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is that it has shown promising results in preclinical studies as a potential anti-cancer and anti-inflammatory agent. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to further investigate its potential applications.

Zukünftige Richtungen

There are several future directions for research on 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to study its potential applications in other areas of medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to investigate its potential applications.

Synthesemethoden

The synthesis of 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3-chlorobenzyl chloride with sodium ethoxide to form 3-chlorobenzyl ethyl ether. This intermediate is then reacted with 3,4-diethoxybenzaldehyde in the presence of potassium carbonate to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of hydrochloric acid to form the thieno[3,2-d]pyrimidin-4(3H)-one core. The final step involves the reaction of the thieno[3,2-d]pyrimidin-4(3H)-one core with 3-chlorobenzyl chloride in the presence of potassium carbonate to form the final product.

Wissenschaftliche Forschungsanwendungen

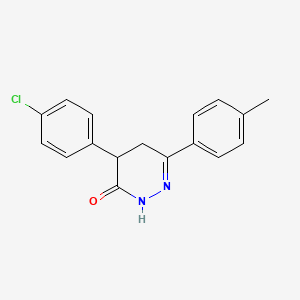

- Forscher haben die inhibitorischen Wirkungen von Thieno[3,2-d]pyrimidin-4-aminen auf Cytochrom bd-Oxidase (Cyt-bd) in Mycobacterium tuberculosis (Mtb) untersucht. Cyt-bd ist ein vielversprechendes Ziel für die Entwicklung von Medikamenten gegen Tuberkulose, insbesondere in Kombinationstherapien, die auf den Energiestoffwechsel abzielen .

- Im Rahmen der Entwicklung von Antituberkulose-Medikamenten wurden verschiedene Thieno[2,3-d]pyrimidin-4(3H)-one synthetisiert und gegen Mycobacterium tuberculosis H37Ra getestet. Einige Verbindungen zeigten eine signifikante antimykobakterielle Aktivität .

Antituberkulose-Aktivität

Antimykobakterielle Eigenschaften

Organische Leuchtdioden (OLEDs)

Zusammenfassend lässt sich sagen, dass 3-(3-Chlorbenzyl)-7-(3,4-Diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-on vielversprechend in der Antituberkulose-Forschung, der organischen Elektronik und möglicherweise auch in anderen therapeutischen Bereichen ist. Forscher untersuchen weiterhin seine vielfältigen Anwendungen mit dem Ziel, seine einzigartigen Eigenschaften zum Wohle von Wissenschaft und Medizin zu nutzen. 🌟

Biochemische Analyse

Biochemical Properties

It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Cellular Effects

It is known that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis .

Molecular Mechanism

Related compounds have been shown to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .

Metabolic Pathways

Given its potential interaction with Cyt-bd, it may be involved in the energy metabolism pathways of Mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVMBMZKJKXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxybenzyl)propanamide](/img/structure/B2455200.png)

![Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2455211.png)